molecular formula C5H3F2NO B11824871 2,4-Difluoropyridine 1-oxide

2,4-Difluoropyridine 1-oxide

Cat. No.: B11824871
M. Wt: 131.08 g/mol
InChI Key: PRPKRNVYWXJRBN-UHFFFAOYSA-N
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Description

2,4-Difluoropyridine 1-oxide is a fluorinated pyridine derivative with the molecular formula C5H3F2NO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,4-difluoropyridine with oxidizing agents to introduce the oxide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high efficiency and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoropyridine 1-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

2,4-Difluoropyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Difluoropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application, such as radiolabeling or pharmaceutical development .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3,4-Difluoropyridine
  • 2,6-Difluoropyridine

Comparison: 2,4-Difluoropyridine 1-oxide is unique due to the presence of both fluorine atoms and the oxide group, which confer distinct chemical properties.

Properties

IUPAC Name

2,4-difluoro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPKRNVYWXJRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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